REACTION_CXSMILES
|
NC1C(N)=C(C2C=CC(C)=CC=2)C=CC=1C.N[C:18]1[C:19]([N+:25]([O-:27])=[O:26])=[C:20]([CH3:24])[CH:21]=[CH:22][CH:23]=1.[I-:28].[K+].N(O)=O>>[I:28][C:18]1[C:19]([N+:25]([O-:27])=[O:26])=[C:20]([CH3:24])[CH:21]=[CH:22][CH:23]=1 |f:2.3|
|
Name
|
diaminodimethylbiphenyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C=CC1C)C1=CC=C(C=C1)C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C=CC1)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
however, the compound can be prepared by the method
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C(=C(C=CC1)C)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |